molecular formula C11H19N3OS B14143768 2-(cyclohexylcarbonyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide CAS No. 590376-62-8

2-(cyclohexylcarbonyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide

Cat. No.: B14143768
CAS No.: 590376-62-8
M. Wt: 241.36 g/mol
InChI Key: ZSRTZWLERQMEQN-UHFFFAOYSA-N
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Description

2-(cyclohexylcarbonyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a cyclohexylcarbonyl group and a prop-2-en-1-yl hydrazinecarbothioamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylcarbonyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide typically involves the reaction of cyclohexylcarbonyl chloride with N-(prop-2-en-1-yl)hydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylcarbonyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(cyclohexylcarbonyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(cyclohexylcarbonyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
  • Methyl 1-(1,1-dimethyl-prop-2-en-1-yl)-1H-indole-3-carboxylate

Uniqueness

2-(cyclohexylcarbonyl)-N-(prop-2-en-1-yl)hydrazinecarbothioamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties

Properties

CAS No.

590376-62-8

Molecular Formula

C11H19N3OS

Molecular Weight

241.36 g/mol

IUPAC Name

1-(cyclohexanecarbonylamino)-3-prop-2-enylthiourea

InChI

InChI=1S/C11H19N3OS/c1-2-8-12-11(16)14-13-10(15)9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,13,15)(H2,12,14,16)

InChI Key

ZSRTZWLERQMEQN-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=S)NNC(=O)C1CCCCC1

Origin of Product

United States

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